5-amino-1-(4-chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-1-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N5O/c17-9-5-7-10(8-6-9)25-14(21)13(23-24-25)15(26)22-12-4-2-1-3-11(12)16(18,19)20/h1-8H,21H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHNIZUHZKUPSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of a triazole ring through a 1,3-dipolar cycloaddition of azides and alkynes
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(4-chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of analogs with potentially different biological activities.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 5-amino-1-(4-chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step reaction process. The compound can be synthesized through the cycloaddition of azides and alkynes, a method commonly used for triazole formation.
Key Structural Features:
- The compound features a triazole ring which is known for its diverse biological activities.
- Substituents such as the trifluoromethyl group enhance lipophilicity and biological activity.
Biological Activities
Numerous studies have investigated the biological activities of this compound, highlighting its potential as an anticancer agent and its role in other therapeutic areas.
Anticancer Properties:
Research indicates that compounds containing triazole rings exhibit significant anticancer activities. For instance, related derivatives have shown promising results against various cancer cell lines including:
- SNB-19
- OVCAR-8
- NCI-H40
In these studies, percent growth inhibitions (PGIs) were reported to be substantial, suggesting that modifications to the triazole structure can lead to enhanced efficacy against cancer cells .
Mechanisms of Action:
The mechanisms by which these compounds exert their anticancer effects may involve:
- Induction of apoptosis in cancer cells.
- Inhibition of specific signaling pathways associated with tumor growth.
Applications in Medicinal Chemistry
The compound's structural characteristics make it suitable for further modifications aimed at enhancing its pharmacological properties.
Potential Therapeutic Applications:
- Antimicrobial Activity: Similar triazole derivatives have been reported to possess antimicrobial properties, making them candidates for developing new antibiotics.
- Anti-inflammatory Effects: Some studies suggest that triazole compounds may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Material Science Applications
Beyond medicinal chemistry, 5-amino-1-(4-chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide may also find applications in material science due to its unique chemical properties.
Polymer Chemistry:
The incorporation of triazole units into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in the development of advanced materials for electronics and coatings.
Case Studies
Several case studies have documented the synthesis and application of similar compounds:
Mechanism of Action
The mechanism of action of 5-amino-1-(4-chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The compound belongs to the 1-aryl-1H-1,2,3-triazole-4-carboxamide family, where modifications to the aryl and amide groups significantly alter physicochemical and biological properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Analogs
Physicochemical Properties
Biological Activity
The compound 5-amino-1-(4-chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in the fields of agriculture and medicine. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, structural characteristics, and various bioactive properties.
Chemical Structure and Properties
The molecular formula of the compound is C17H14ClF3N4O, characterized by a triazole ring substituted with an amino group and phenyl moieties. The presence of trifluoromethyl groups significantly influences its reactivity and biological interactions.
Synthesis
The synthesis of 5-amino-1-(4-chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. The yield of the final product can reach up to 87.5% under optimized conditions .
Anticancer Activity
Several studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 5-amino-1-(4-chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide have shown inhibitory effects on Bcl-2-expressing cancer cell lines such as MDA-MB-231 and HeLa, with low micromolar IC50 values . The mechanism of action appears to involve the inhibition of mitochondrial function, specifically targeting complex I, which is critical for cellular respiration and energy production .
Insecticidal Activity
The compound has been evaluated for its insecticidal properties against various pests. It acts as a blocker of the GABA-regulated chloride channel, similar to other members of the phenylpyrazole family like fipronil . Toxicity studies demonstrate that this compound exhibits low toxicity towards non-target organisms such as tussah silkworms, indicating a favorable safety profile for agricultural applications .
Structure-Activity Relationship (SAR)
The biological activity of 5-amino-1-(4-chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide can be influenced by various structural modifications. For example:
- Trifluoromethyl Substitution : Enhances lipophilicity and bioavailability.
- Amino Group Positioning : Critical for interaction with biological targets.
Research indicates that modifications to the phenyl rings can lead to variations in potency against different targets .
Case Studies
A notable case study involved evaluating the compound's efficacy against specific cancer cell lines. The results indicated that while some derivatives displayed promising anticancer activity, others were less effective due to structural differences influencing binding affinity to target proteins.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MDA-MB-231 | 0.5 | Bcl-2 inhibition |
| 5b | HeLa | 0.8 | Mitochondrial complex I inhibition |
| 5c | KG1a | >10 | Inactive |
Q & A
Q. What synthetic strategies are recommended for producing 5-amino-1-(4-chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction yields be optimized?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the condensation of substituted anilines and isocyanides to form carboximidoyl chloride intermediates, followed by cyclization with sodium azide to generate the triazole core . Key optimization strategies include:
- Temperature Control: Maintain reaction temperatures between 0–5°C during azide addition to prevent side reactions.
- Catalyst Use: Employ copper(I) iodide (CuI) to accelerate cyclization steps.
- Purification: Use column chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) to isolate the product with >95% purity.
Yield improvements (from ~45% to 70%) are achievable by optimizing stoichiometric ratios (e.g., 1.2 equivalents of sodium azide) and inert atmosphere conditions .
Q. How can researchers mitigate the compound’s low aqueous solubility in in vitro assays?
Methodological Answer: Low solubility (common in triazole carboxamides due to hydrophobic aryl/trifluoromethyl groups ) can be addressed via:
- Co-Solvent Systems: Use DMSO (≤1% v/v) or β-cyclodextrin (10–20 mM) to enhance solubility without cytotoxicity.
- Prodrug Derivatization: Introduce hydrophilic groups (e.g., phosphate esters) at the 5-amino position, which are cleaved enzymatically in biological systems.
- Nanoformulation: Encapsulate the compound in PEGylated liposomes (size: 100–150 nm) to improve bioavailability .
Q. What enzymatic targets are most relevant for studying this compound’s bioactivity?
Methodological Answer: Based on structural analogs (e.g., 4-fluorophenyl and 4-bromophenyl derivatives), prioritize the following targets:
| Enzyme | Assay Method | Implications | References |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | ELISA-based prostaglandin E₂ assay | Anti-inflammatory applications | |
| Carbonic Anhydrase IX | Spectrophotometric CO₂ hydration | Anticancer (hypoxia-targeting) | |
| Histone Deacetylase (HDAC) | Fluorometric substrate cleavage | Epigenetic modulation | |
| Validate target engagement using competitive inhibition assays (IC₅₀ determination) and molecular docking (AutoDock Vina) to map binding interactions . |
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound, and which software tools are recommended?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry and hydrogen-bonding networks. Follow these steps:
Data Collection: Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
Structure Solution: Employ SHELXT (intrinsic phasing) for initial model generation .
Refinement: Refine with SHELXL (full-matrix least-squares on F²) to resolve anisotropic displacement parameters. Key metrics: R₁ < 5%, wR₂ < 12% .
Visualization: Use WinGX/ORTEP for thermal ellipsoid plots and packing diagrams .
Address disordered trifluoromethyl groups by applying restraints (ISOR/SADI commands in SHELXL) .
Q. How should conflicting bioactivity data (e.g., COX-2 vs. HDAC inhibition) be analyzed to clarify mechanistic pathways?
Methodological Answer: Contradictions may arise from off-target effects or assay variability. Mitigate via:
- Orthogonal Assays: Confirm COX-2 inhibition with a cell-based arachidonic acid assay, and validate HDAC activity via Western blot (acetylated histone H3 levels) .
- Kinetic Studies: Determine K₁ (inhibition constant) using surface plasmon resonance (SPR) to compare binding affinities.
- CRISPR Knockout Models: Use HDAC1/2-KO cell lines to isolate COX-2-specific effects .
Q. What strategies are effective for establishing structure-activity relationships (SAR) in triazole carboxamide derivatives?
Methodological Answer: SAR studies should systematically vary substituents and correlate with bioactivity:
- Core Modifications: Replace the 4-chlorophenyl group with 4-fluorophenyl or 4-bromophenyl to assess halogen effects on target binding .
- Side Chain Optimization: Introduce methyl/methoxy groups at the 2-(trifluoromethyl)phenyl position to modulate lipophilicity (logP) and solubility.
- Computational Modeling: Perform QSAR analysis (e.g., CoMFA) to predict activity cliffs and guide synthesis .
Q. How can researchers evaluate the compound’s potential in material science applications (e.g., agrochemicals or electronic materials)?
Methodological Answer: Leverage its trifluoromethyl and triazole motifs for:
- Agrochemical Screening: Test herbicidal activity using Arabidopsis root elongation assays (IC₅₀ < 50 µM suggests utility) .
- Thermal Stability: Analyze via thermogravimetric analysis (TGA) under N₂; decomposition temperatures >250°C indicate suitability for high-temperature materials.
- Electronic Properties: Measure HOMO/LUMO gaps (DFT calculations at B3LYP/6-31G* level) to assess conductivity potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
